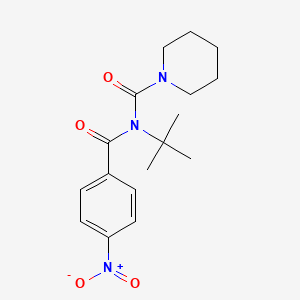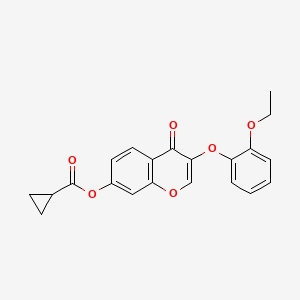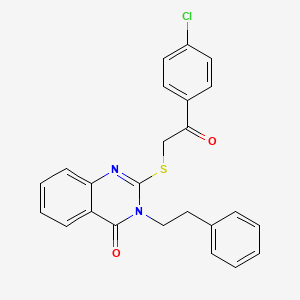
2-((2-(4-氯苯基)-2-氧代乙基)硫基)-3-苯乙基喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H19ClN2O2S and its molecular weight is 434.94. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎和镇痛活性
研究调查了新型 4(3H)-喹唑啉酮衍生物的潜在抗炎和镇痛活性。这些化合物(包括氯苯基和苯乙基上的取代变体)已经合成和筛选,在该治疗领域显示出有希望的结果 (Farag 等,2012)。
抗微生物剂
一些研究合成了喹唑啉酮的新衍生物,旨在探索它们的抗微生物潜力。这些化合物对各种细菌和真菌菌株表现出广谱活性,突出了它们作为抗微生物剂的前景 (Desai 等,2007),(Rajasekaran 等,2013)。
抗惊厥和抗微生物活性
已经进行了新型硫代喹唑啉酮衍生物的合成,重点是评估它们的抗惊厥和抗微生物活性。这些化合物显示出显着的功效,为抗惊厥和抗微生物疗法的开发开辟了新途径 (Rajasekaran 等,2013)。
结构和振动研究
已经通过实验和计算研究努力了解喹唑啉酮衍生物的结构和振动特性。这些研究提供了对可能影响其生物活性的分子特征的见解 (El-Azab 等,2016)。
抗肿瘤剂
已经设计、合成了一系列喹唑啉酮衍生物,并评估了它们的体外抗肿瘤活性。这项研究表明,该类中的某些化合物对肾脏、乳腺癌、白血病和非小细胞肺癌细胞系具有选择性活性,突出了它们作为抗肿瘤剂的潜力 (Alanazi 等,2013)。
抗组胺剂
已经合成了新型喹唑啉酮衍生物以评估作为抗组胺剂。其中一些化合物在动物模型中显示出对组胺诱导的支气管痉挛有显着的保护作用,表明它们有可能作为具有最小镇静作用的抗组胺剂进行开发 (Alagarsamy 等,2014)。
作用机制
Target of Action
The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors .
Mode of Action
The compound interacts with its target by binding to the active site of the LasB system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways in Pseudomonas aeruginosa. These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound disrupts these behaviors and reduces the bacteria’s pathogenicity .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 towardPseudomonas aeruginosa , suggesting that it may have good bioavailability
Result of Action
The compound shows promising quorum-sensing inhibitory activity, with IC 50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . It also shows moderate anti-biofilm formation activity against Pseudomonas aeruginosa . These results suggest that the compound could be a potent inhibitor of bacterial growth and biofilm formation.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the concentration of the compound can affect its inhibitory activity . Other factors, such as the presence of other compounds or changes in environmental conditions, could also potentially influence its action, efficacy, and stability.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2S/c25-19-12-10-18(11-13-19)22(28)16-30-24-26-21-9-5-4-8-20(21)23(29)27(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUABRPQCADYPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
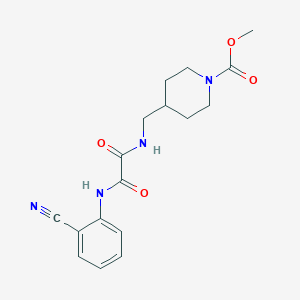
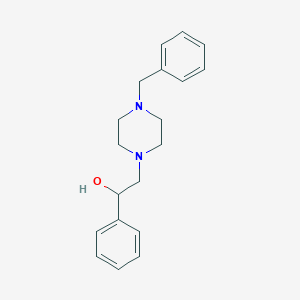
![4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2847393.png)


![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2847397.png)
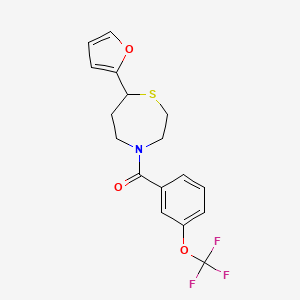
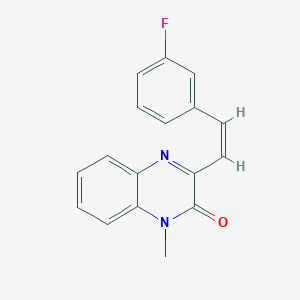
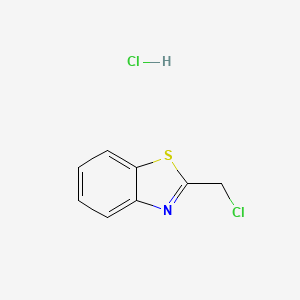

![1-(4-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2847407.png)
